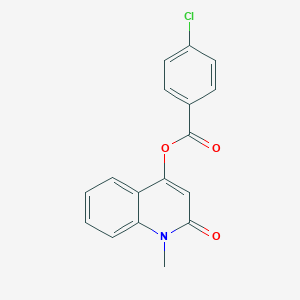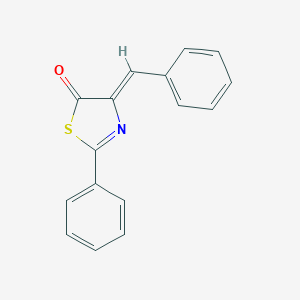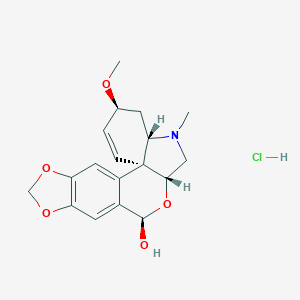
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-chlorobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as QCB, and it has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of QCB is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. QCB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, QCB prevents the replication of cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
QCB has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. QCB has also been found to inhibit angiogenesis, the formation of new blood vessels that is essential for the growth and spread of cancer cells. Additionally, QCB has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. QCB has also been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using QCB in lab experiments is its wide range of biological activities. QCB has been found to have antitumor, anti-inflammatory, and antioxidant properties, making it a versatile compound for scientific research. Additionally, QCB is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using QCB in lab experiments is its potential toxicity. QCB has been found to have cytotoxic effects on normal cells, which could limit its potential applications in vivo.
Orientations Futures
There are several future directions for research on QCB. One potential direction is the development of QCB derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of QCB and its potential applications in cancer therapy and the treatment of inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration of QCB for therapeutic purposes.
Méthodes De Synthèse
The synthesis of QCB involves the reaction of 4-chlorobenzoic acid with 2-methyl-1,2-dihydroquinoline-4-carbaldehyde in the presence of acetic anhydride and sulfuric acid. This reaction results in the formation of QCB as a yellow solid.
Applications De Recherche Scientifique
QCB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. QCB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, QCB has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. QCB has also been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C17H12ClNO3 |
|---|---|
Poids moléculaire |
313.7 g/mol |
Nom IUPAC |
(1-methyl-2-oxoquinolin-4-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C17H12ClNO3/c1-19-14-5-3-2-4-13(14)15(10-16(19)20)22-17(21)11-6-8-12(18)9-7-11/h2-10H,1H3 |
Clé InChI |
RUGCDJLIGKPNEW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)


![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)

![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)